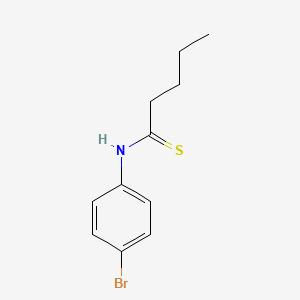

![molecular formula C7H5FN2S B1306795 5-Fluoro-1H-benzo[d]imidazol-2(3H)-tiona CAS No. 583-42-6](/img/structure/B1306795.png)

5-Fluoro-1H-benzo[d]imidazol-2(3H)-tiona

Descripción general

Descripción

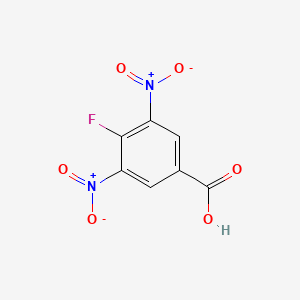

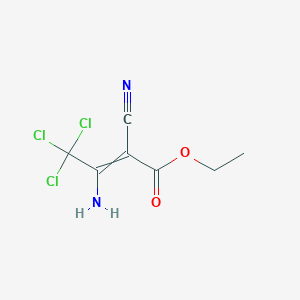

6-fluoro-1H-benzimidazole-2-thiol is a useful research compound. Its molecular formula is C7H5FN2S and its molecular weight is 168.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-fluoro-1H-benzimidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-benzimidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

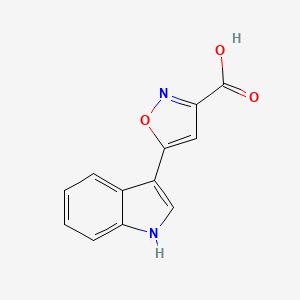

Investigación Anticancerígena

Los derivados de benzimidazol, incluido el 5-Fluoro-1H-benzimidazol-2-tiona, han sido ampliamente estudiados por sus potenciales propiedades anticancerígenas . Se cree que la introducción de un átomo de flúor en la posición 5 del anillo de benzimidazol aumenta la actividad biológica del compuesto, lo que lo convierte en un valioso candidato para el desarrollo de fármacos anticancerígenos. La investigación ha demostrado que estos compuestos pueden exhibir una actividad significativa contra varias líneas celulares cancerosas, incluidas las células de cáncer de pulmón, mama y próstata.

Inhibición de la Corrosión

En el campo de la ciencia de los materiales, se sabe que los derivados de benzimidazol actúan como inhibidores de la corrosión . El grupo tiona en el 5-Fluoro-1H-benzimidazol-2-tiona puede interactuar con las superficies metálicas para formar una capa protectora, evitando así la corrosión. Esta aplicación es particularmente relevante en industrias donde la preservación de metales es crucial.

Investigación Proteómica

El compuesto se ha utilizado en la investigación proteómica como reactivo para la modificación selectiva de proteínas . Su reactividad con ciertos residuos de aminoácidos en las proteínas puede ayudar en el estudio de la estructura y función de las proteínas, ayudando en la identificación de biomarcadores para enfermedades.

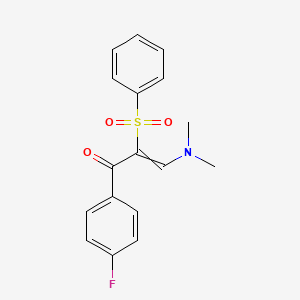

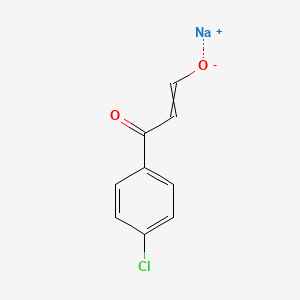

Síntesis Química

Este compuesto sirve como bloque de construcción en la síntesis química, particularmente en la construcción de derivados de benzimidazol más complejos . Su reactividad permite diversas sustituciones y modificaciones, permitiendo la creación de una amplia gama de compuestos con diferentes actividades biológicas.

Estudios Farmacológicos

El 5-Fluoro-1H-benzimidazol-2-tiona se utiliza en estudios farmacológicos para explorar su potencial terapéutico. Su similitud estructural con los nucleótidos que se encuentran en el cuerpo humano lo convierte en un compuesto de interés para el desarrollo de nuevos fármacos .

Análisis Bioquímico

Biochemical Properties

6-fluoro-1H-benzimidazole-2-thiol plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as urease, where it exhibits strong inhibitory activity . The compound binds to the active site of the enzyme, preventing its normal function. Additionally, 6-fluoro-1H-benzimidazole-2-thiol interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which contribute to its stability and efficacy in biochemical assays .

Cellular Effects

The effects of 6-fluoro-1H-benzimidazole-2-thiol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 6-fluoro-1H-benzimidazole-2-thiol can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

At the molecular level, 6-fluoro-1H-benzimidazole-2-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation depending on the context . This binding is often facilitated by hydrogen bonds and van der Waals interactions. Additionally, 6-fluoro-1H-benzimidazole-2-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of 6-fluoro-1H-benzimidazole-2-thiol in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can be accelerated by exposure to light and high temperatures . Over time, the effects of 6-fluoro-1H-benzimidazole-2-thiol on cellular function may diminish as the compound degrades, highlighting the importance of proper storage and handling .

Dosage Effects in Animal Models

In animal models, the effects of 6-fluoro-1H-benzimidazole-2-thiol vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These threshold effects underscore the need for careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

6-fluoro-1H-benzimidazole-2-thiol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It has been shown to inhibit enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . This inhibition leads to increased levels of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components . Additionally, 6-fluoro-1H-benzimidazole-2-thiol affects metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

The transport and distribution of 6-fluoro-1H-benzimidazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as cell type, tissue specificity, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of 6-fluoro-1H-benzimidazole-2-thiol is critical for its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These interactions are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Propiedades

IUPAC Name |

5-fluoro-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTJBCKSGKYUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392451 | |

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-42-6 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B1306735.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)